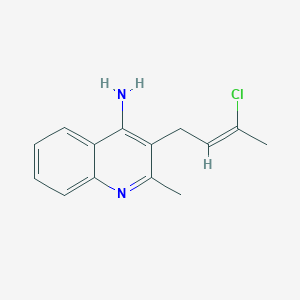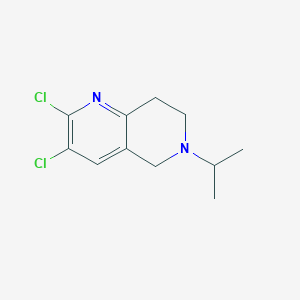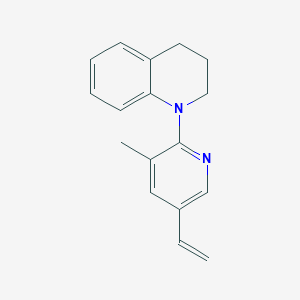
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with a chlorinated butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine typically involves the regioselective hydroamination of substituted dienes. One common method is the palladium-catalyzed hydroamination of 2-chloro-1,3-butadiene (chloroprene) with various nitrogen nucleophiles . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of phase-transfer catalysis (PTC) techniques. For example, the alkylation of pyrazoles with 1,3-dichlorobut-2-ene in an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide has been shown to be effective . This method allows for high yields and the possibility of reusing the reaction medium.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobut-2-en-1-yl side chain can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorobut-2-en-1-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of a quinoline core.
N,N-bis(3-chlorobut-2-en-1-yl)acetamide: Contains a similar chlorobut-2-en-1-yl side chain but with different functional groups.
(E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A purine derivative with a similar side chain.
Uniqueness
What sets 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine apart is its quinoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C14H15ClN2/c1-9(15)7-8-11-10(2)17-13-6-4-3-5-12(13)14(11)16/h3-7H,8H2,1-2H3,(H2,16,17)/b9-7- |
InChI Key |
GQMRZCUVPBYZRG-CLFYSBASSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1C/C=C(/C)\Cl)N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CC=C(C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)



![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)



![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)


